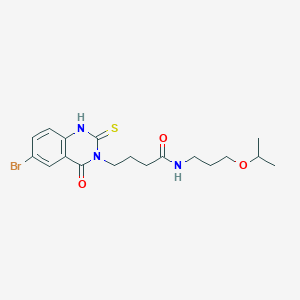
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide is a useful research compound. Its molecular formula is C18H24BrN3O3S and its molecular weight is 442.37. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide and similar compounds have demonstrated moderate antitumor activity against various malignant tumor cells. Particularly, certain renal cancer cell lines show increased sensitivity to these compounds (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Novel derivatives of this compound have shown potential in antimicrobial applications. They have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial species, as well as their antifungal activity against various fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anti-Inflammatory Properties
Several novel derivatives of quinazolinone, a related compound, have shown significant anti-inflammatory activity. This includes a range of synthesized compounds, each displaying varying degrees of efficacy in reducing inflammation (Kumar & Rajput, 2009).
Antiviral Potential
Research into related quinazolin-4(3H)-ones has indicated potential antiviral activities. These compounds have been tested against a variety of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome corona, dengue, and others, showing inhibitory effects on virus replication (Selvam et al., 2007).
Pesticidal Activities
Some derivatives of quinazolin-4-one have demonstrated significant pesticidal activities, including antibacterial, insecticidal, and anti-acetylcholinesterase effects. This suggests potential applications in agricultural and pest control sectors (Misra & Gupta, 1982).
properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O3S/c1-12(2)25-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)26/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJMKBSKKKEARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)
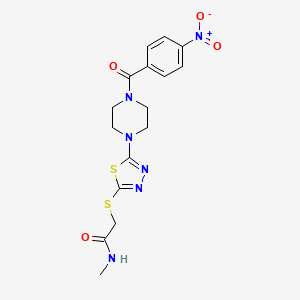
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
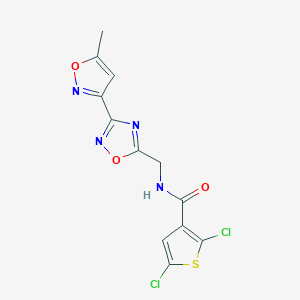


![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)
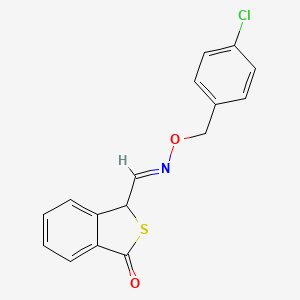
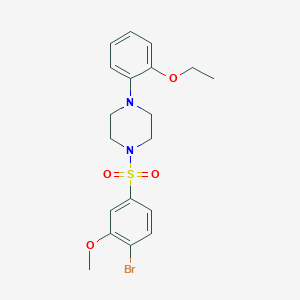
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)